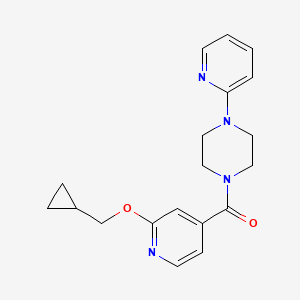
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in various applications, including medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research by Patel, Agravat, and Shaikh (2011) involved the synthesis of new pyridine derivatives, which showed variable and modest activity against investigated strains of bacteria and fungi. This study highlights the potential of pyridine derivatives in developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
TRPV4 Antagonists for Pain Treatment
Tsuno et al. (2017) identified a novel series of methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These derivatives showed an analgesic effect in models of induced mechanical hyperalgesia in guinea pigs and rats, indicating their potential for treating pain (Naoki Tsuno et al., 2017).
Anticancer and Antituberculosis Studies
Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of cyclopropyl] (piperazin-1-yl) methanone and tested them for in vitro anticancer and antituberculosis activities. Some compounds exhibited significant activity, suggesting the therapeutic potential of these derivatives in treating cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment
Ammirati et al. (2009) developed a potent, selective, orally active dipeptidyl peptidase IV inhibitor for treating type 2 diabetes. This compound demonstrated high oral bioavailability in preclinical species and low plasma protein binding, showing promise as a new treatment for diabetes (M. Ammirati et al., 2009).
Propiedades
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(16-6-8-21-18(13-16)25-14-15-4-5-15)23-11-9-22(10-12-23)17-3-1-2-7-20-17/h1-3,6-8,13,15H,4-5,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJQHFSUGXBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)

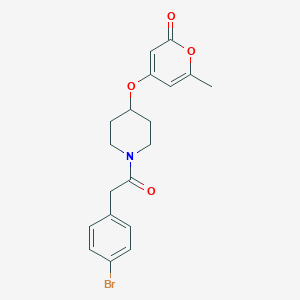
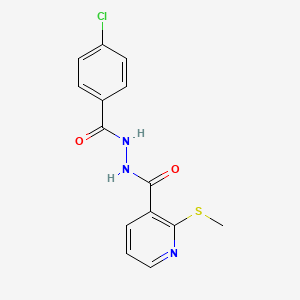
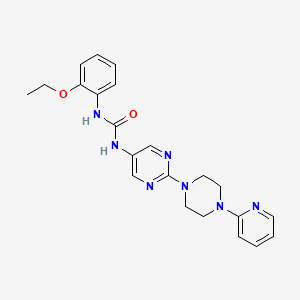
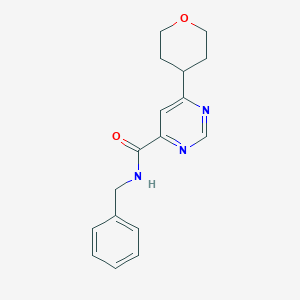
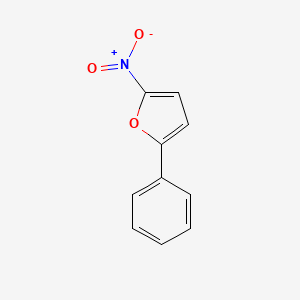
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2817617.png)

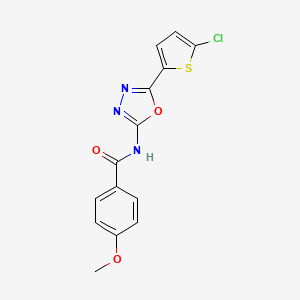
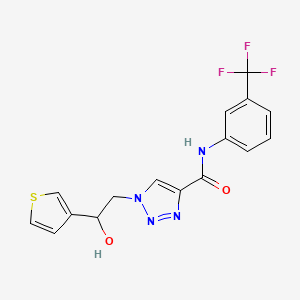
![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)